![molecular formula C28H24Cl2O6 B340974 Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate](/img/structure/B340974.png)
Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C28H24Cl2O6 and a molecular weight of 527.39 g/mol . This compound is known for its unique structure, which includes two 3,4-dimethylphenyl groups and a 4,5-dichlorophthalate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate typically involves the esterification of 4,5-dichlorophthalic acid with 2-(3,4-dimethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms in the phthalate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phthalates.
Wissenschaftliche Forschungsanwendungen
Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dibutyl phthalate (DBP)
Uniqueness
Compared to other phthalates, Bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of 3,4-dimethylphenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C28H24Cl2O6 |
|---|---|
Molekulargewicht |
527.4 g/mol |
IUPAC-Name |
bis[2-(3,4-dimethylphenyl)-2-oxoethyl] 4,5-dichlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H24Cl2O6/c1-15-5-7-19(9-17(15)3)25(31)13-35-27(33)21-11-23(29)24(30)12-22(21)28(34)36-14-26(32)20-8-6-16(2)18(4)10-20/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
ZOULDXVGOMVBCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)C)Cl)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)C)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


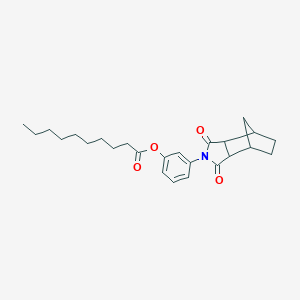
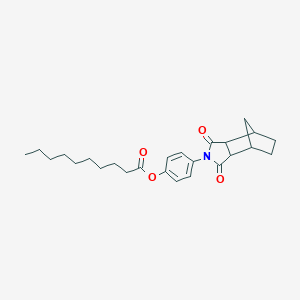
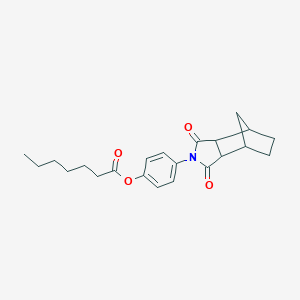
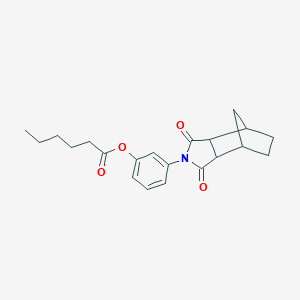
![4-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl hexanoate](/img/structure/B340898.png)
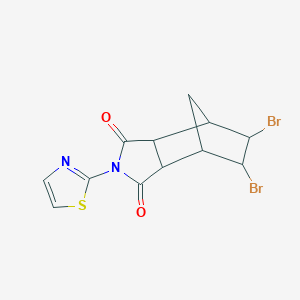
![2-[4-(1-PIPERIDINYLCARBONYL)PHENYL]-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE](/img/structure/B340902.png)
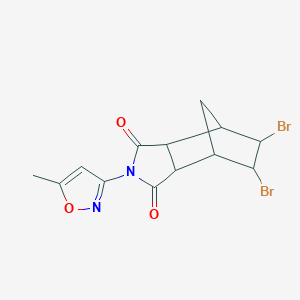
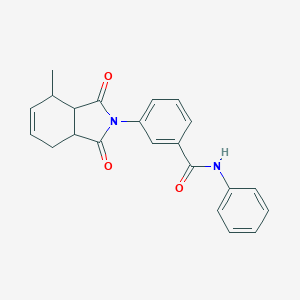
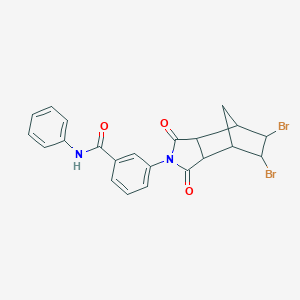
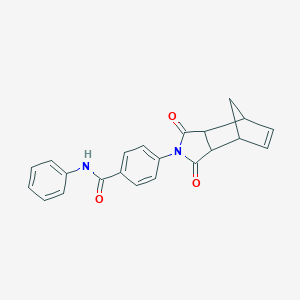
![N-[3-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B340911.png)
![N-[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B340914.png)
![N-[4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B340916.png)
